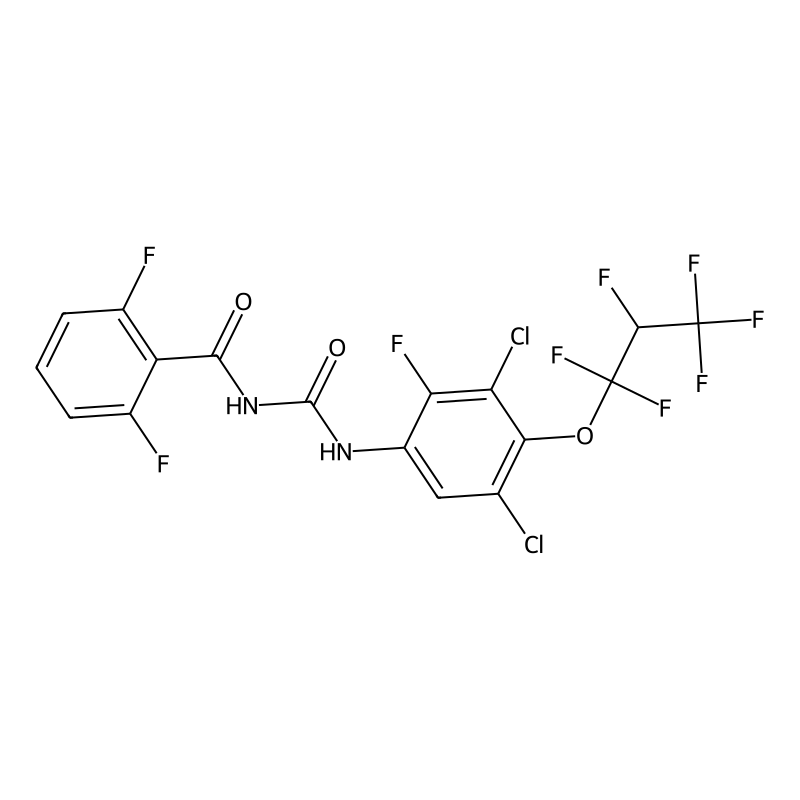Noviflumuron

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mode of Action
- Noviflumuron disrupts chitin synthesis, an essential component of insect exoskeletons. This prevents immature insects (nymphs) from molting into adults, ultimately leading to their death. Source: "Insect Hormones—Advances in Research and Application: 2013":
Research Applications
- Pest Control: Noviflumuron is used in research to control various insect pests, including termites, cockroaches, ants, beetles, and others. Studies have evaluated its efficacy in managing these pest populations in different environments, such as agricultural fields, urban structures, and stored products. Source: "Ecofriendly Pest Management for Food Security":
- Mode of Action Studies: Researchers use Noviflumuron to study the insect molting process and the specific mechanisms by which it disrupts chitin synthesis. This knowledge can be valuable for developing new and more targeted insecticides in the future. Source: "The Mango: Botany, Production and Uses":
- Environmental Impact Assessment: Studies assess the environmental impact of Noviflumuron on non-target organisms, such as beneficial insects and soil microorganisms. This information is crucial for ensuring the safe and sustainable use of this insecticide. Source: "Biology and Management of the Formosan Subterranean Termite and":
Noviflumuron is a benzoylphenyl urea-type insecticide, specifically known as N-(((3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoro-propoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide. It is primarily used as an insect growth regulator that disrupts the synthesis of chitin, a vital component of the exoskeleton in insects. This compound appears as an odorless white solid and is formulated into low-concentration solid bait materials for effective pest control, particularly against termites and other urban insect pests .
The primary chemical reaction involving Noviflumuron is its inhibition of the chitin synthesis enzyme 1 (CHS1) in insects. By interfering with this enzyme's function, Noviflumuron disrupts the polymerization of chitin, leading to impaired growth and eventual death of the insect . The compound does not undergo significant hydrolysis or degradation in the environment but is slowly biodegradable in soil .
Noviflumuron exhibits significant biological activity by acting as a chitin synthesis inhibitor. Its primary target is the CHS1 enzyme, which is crucial for chitin biosynthesis. By inhibiting this enzyme, Noviflumuron prevents juvenile insects from maturing into adults, effectively controlling pest populations. Laboratory studies have shown that Noviflumuron is more potent and acts faster than other similar compounds like hexaflumuron .
The synthesis of Noviflumuron involves a proprietary process that includes several reaction and purification steps. While specific details are not publicly disclosed due to commercial confidentiality, it generally encompasses the formation of the benzoylphenyl urea structure through reactions involving various halogenated compounds and amines .
Noviflumuron is predominantly used in pest control applications targeting subterranean termites. It is marketed under various trade names such as RECRUIT™ III and RECRUIT™ IV Termite Baits. The compound is designed for use in bait stations that minimize exposure to non-target organisms and reduce environmental impact. Its registration with the U.S. Environmental Protection Agency as a reduced-risk pesticide highlights its low toxicity to humans and non-target species when used according to label directions .
Noviflumuron belongs to a class of compounds known as benzoylureas. Below is a comparison with other similar compounds:
| Compound Name | Mode of Action | Unique Features |
|---|---|---|
| Noviflumuron | Chitin synthesis inhibitor | Highly potent against termites; low toxicity |
| Hexaflumuron | Chitin synthesis inhibitor | Less potent than Noviflumuron; broader spectrum |
| Lufenuron | Chitin synthesis inhibitor | Used against various insect pests; less specific |
| Diflubenzuron | Chitin synthesis inhibitor | Broad-spectrum insecticide; higher toxicity |
Uniqueness: Noviflumuron stands out due to its targeted action against termites with significantly lower dosage requirements compared to hexaflumuron. Its formulation minimizes environmental impact while maintaining efficacy against specific pest populations .
XLogP3
GHS Hazard Statements
H361 (99.42%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (99.42%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (10.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Health Hazard;Environmental Hazard








